molecular formula C13H20N4O2 B1526719 (2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester CAS No. 1073633-86-9

(2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester

Cat. No. B1526719
M. Wt: 264.32 g/mol
InChI Key: ADZQBEXWLVQODS-UHFFFAOYSA-N
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Description

(2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester (also known as ATQ-TBE) is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the quinazolinone class of compounds and has been studied for its potential to act as an agonist at the serotonin 5-HT2A receptor. ATQ-TBE has been studied in a number of areas, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential uses in lab experiments.

Scientific Research Applications

Synthesis and Chemical Studies

The chemical compound "(2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester" and its derivatives have been explored in various synthetic pathways, highlighting their significance in chemical research. For example, Hao et al. (2000) detailed a novel approach for the synthesis of difluoromethylated quinazolic acid derivatives, indicating the compound's role in generating new types of cyclic amino acids through intramolecular defluorinative cyclization under basic conditions (Hao, Ohkura, Amii, & Uneyama, 2000). Furthermore, Das, Bhattacharjee, and Panda (2019) demonstrated the compound's utility in the catalytic hydroamination of amino acid esters with carbodiimides and isocyanates to furnish corresponding quinazolinone and urea derivatives, showcasing the versatility of titanium(IV) complexes in facilitating these reactions (Das, Bhattacharjee, & Panda, 2019).

Crystallographic and Structural Analysis

The structural and crystallographic analysis of related compounds provides insights into the molecular conformation and potential applications of "(2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester" derivatives. Kant, Singh, and Agarwal (2015) performed synthetic and crystallographic studies on a similar compound, emphasizing the importance of X-ray diffraction studies in understanding the non-planar conformation of molecules (Kant, Singh, & Agarwal, 2015).

Biological Activity and Potential Applications

The exploration of biological activities and potential therapeutic applications of quinazolinone derivatives underscores the relevance of "(2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester" in medicinal chemistry. Dahiya, Kumar, and Yadav (2008) synthesized peptide derivatives of iodoquinazolinones/nitroimidazoles, investigating their antimicrobial and anthelmintic activities, which revealed the compound's potential in developing novel antimicrobial agents (Dahiya, Kumar, & Yadav, 2008).

Safety And Hazards

The safety data sheet for this compound is not available in the resources . Therefore, the specific safety and hazard information is not known.

properties

IUPAC Name

tert-butyl N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-9-4-5-10-8(6-9)7-15-11(14)17-10/h7,9H,4-6H2,1-3H3,(H,16,18)(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZQBEXWLVQODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester
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(2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester
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(2-Amino-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbamic acid tert-butyl ester

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